molecular formula C21H24N4O4S B2403222 (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate CAS No. 1006288-97-6

(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2403222
CAS RN: 1006288-97-6
M. Wt: 428.51
InChI Key: BLBJXZFEVOKRCC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a piperazine derivative that has been synthesized using a specific method and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate can have various biochemical and physiological effects depending on the concentration and duration of exposure. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It can also induce apoptosis in cancer cells and inhibit cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate in lab experiments include its antimicrobial, anti-inflammatory, and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate. Further studies are needed to determine its safety and efficacy in vivo. It can also be studied for its potential use in the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of (E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate involves the reaction of ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate with 2-(2-cinnamamidothiazol-4-yl)acetic acid in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various methods.

Scientific Research Applications

(E)-ethyl 4-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperazine-1-carboxylate has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been used in studies related to the treatment of bacterial infections. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.

properties

IUPAC Name

ethyl 4-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-2-29-21(28)25-12-10-24(11-13-25)19(27)14-17-15-30-20(22-17)23-18(26)9-8-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,22,23,26)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBJXZFEVOKRCC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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